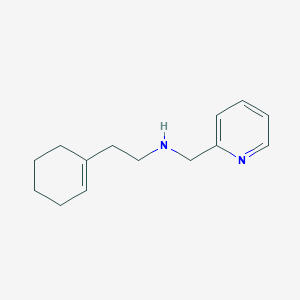
1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine is an organic compound that features a benzyl group substituted with an ethoxy group at the third position and a pyridyl group attached to a methanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine typically involves the reaction of 3-ethoxybenzyl chloride with 2-pyridylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halides and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- N-(2-ethoxybenzyl)(2-pyridyl)methanamine
- N-(3-methoxybenzyl)(2-pyridyl)methanamine
- N-(3-ethoxybenzyl)(2-thienyl)methanamine
Uniqueness
1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine is unique due to the specific positioning of the ethoxy group on the benzyl ring and the presence of the pyridyl group. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C15H18N2O |
|---|---|
分子量 |
242.32 g/mol |
IUPAC名 |
1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C15H18N2O/c1-2-18-15-8-5-6-13(10-15)11-16-12-14-7-3-4-9-17-14/h3-10,16H,2,11-12H2,1H3 |
InChIキー |
HMQWATCFCQAUIS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)CNCC2=CC=CC=N2 |
正規SMILES |
CCOC1=CC=CC(=C1)CNCC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Pentanol, 5-[(4-pyridinylmethyl)amino]-](/img/structure/B275919.png)


![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine](/img/structure/B275925.png)
OXY]PHENYL}METHYL)AMINE](/img/structure/B275926.png)
OXY]PHENYL}METHYL)AMINE](/img/structure/B275927.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine](/img/structure/B275929.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine](/img/structure/B275930.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B275932.png)
![2-(2-Methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B275934.png)
![3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B275936.png)
![3-{5-[(Cyclopentylamino)methyl]-2-furyl}benzoic acid](/img/structure/B275937.png)
![4-{[(1-Methyl-3-phenylpropyl)amino]methyl}benzoic acid](/img/structure/B275939.png)
